

BVT-14225 (CAS 376638-65-2): A Technical Whitepaper

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Compound of Interest

Compound Name: BVT-14225

Cat. No.: B1668146

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This document provides a comprehensive technical overview of **BVT-14225**, including its chemical properties, mechanism of action, in vitro and in vivo data, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

Introduction

11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. By amplifying local glucocorticoid action, 11 β -HSD1 plays a significant role in regulating glucose and lipid metabolism. Overexpression or increased activity of 11 β -HSD1 is associated with insulin resistance, visceral obesity, and other features of the metabolic syndrome. Consequently, selective inhibition of 11 β -HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and related disorders. **BVT-14225** (CAS 376638-65-2) is an arylsulfonamidothiazole derivative that has been identified as a selective inhibitor of 11 β -HSD1.

Chemical Properties and Structure

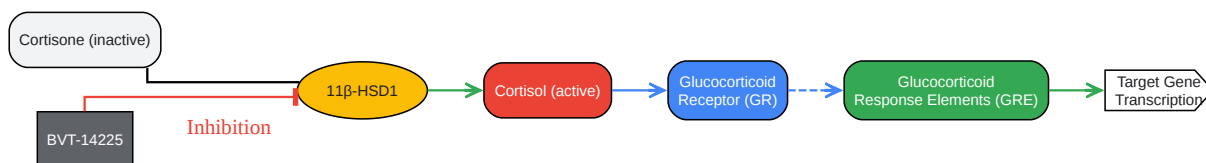
Property	Value
CAS Number	376638-65-2
IUPAC Name	2-[[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide
Molecular Formula	C ₁₆ H ₂₀ ClN ₃ O ₃ S ₂
Molecular Weight	401.9 g/mol
Appearance	Solid
Purity	≥98%
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)
Storage	-20°C

Mechanism of Action

BVT-14225 exerts its pharmacological effects through the selective inhibition of 11 β -HSD1. By blocking the conversion of cortisone to cortisol within target cells, **BVT-14225** effectively reduces intracellular glucocorticoid concentrations. This, in turn, mitigates the detrimental effects of excess cortisol on glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.

Signaling Pathway

The inhibition of 11 β -HSD1 by **BVT-14225** interrupts a key step in the glucocorticoid signaling cascade. The following diagram illustrates the simplified signaling pathway.



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Caption: **BVT-14225** inhibits 11 β -HSD1, blocking cortisol production.

Preclinical Data

In Vitro Data

BVT-14225 has demonstrated potent and selective inhibition of 11 β -HSD1 in enzymatic assays.

Parameter	Species	Value	Reference
IC ₅₀ (11 β -HSD1)	Human	52 nM	[1]
IC ₅₀ (11 β -HSD1)	Mouse	284 nM	[1]
IC ₅₀ (11 β -HSD2)	Human	>10,000 nM	[1]
Cellular Inhibition	HEK293 cells expressing human HSD11B1	55% inhibition at 10 μ M	[1]

In Vivo Data

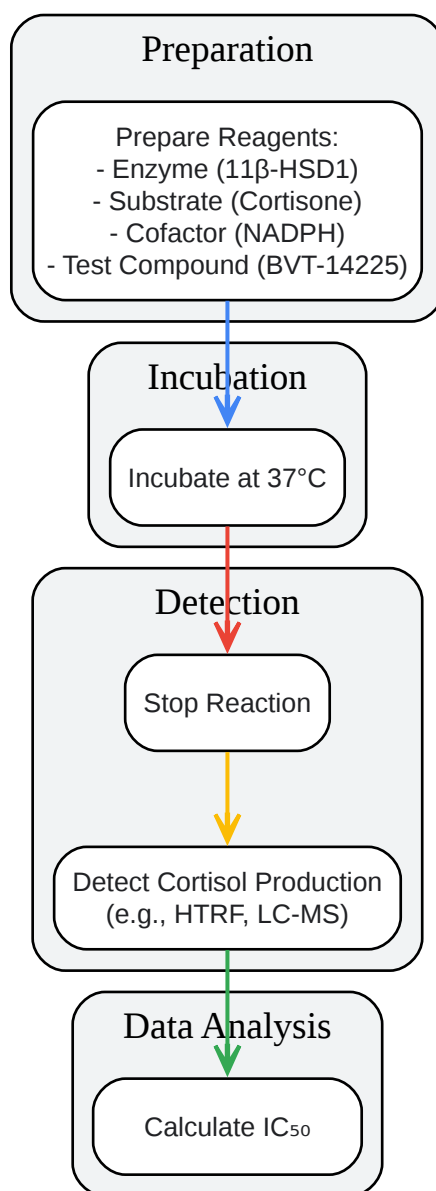
The efficacy of **BVT-14225** has been evaluated in a preclinical model of type 2 diabetes.

Animal Model	Treatment	Outcome	Reference
Streptozotocin-nicotinamide induced diabetic rats	50 mg/kg BVT-14225	Reduced blood glucose levels	[1]

Experimental Protocols

11 β -HSD1 Inhibition Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of compounds against 11 β -HSD1.



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References

- 1. 11 β -HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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